molecular formula C6H12N2OS B049903 N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea CAS No. 113374-67-7

N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea

Cat. No. B049903
M. Wt: 160.24 g/mol
InChI Key: TULQRNVFXJIBEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea, also known as HETU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiourea derivative that has a unique structure and properties, making it a promising candidate for different scientific studies.

Mechanism Of Action

The mechanism of action of N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in cell growth and proliferation. N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction. Additionally, N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea has been shown to inhibit the production of pro-inflammatory cytokines, reducing inflammation in the body.

Biochemical And Physiological Effects

N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea has been shown to have various biochemical and physiological effects on the body. In addition to its anticancer and anti-inflammatory properties, N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea has also been shown to possess antioxidant activity, protecting cells from oxidative damage. N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea has also been shown to have a neuroprotective effect, reducing neuronal damage and improving cognitive function.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea in lab experiments is its high purity and yield, making it an efficient and effective compound to work with. Additionally, N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea has a unique structure and properties, making it a promising candidate for various scientific studies. However, one limitation of using N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea is its limited solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for the study of N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea. One potential direction is the development of new chemotherapeutic agents based on the structure and properties of N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea and its potential applications in other scientific fields, such as neurology and immunology. Further research is also needed to improve the solubility of N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea, making it easier to work with in lab experiments.

Synthesis Methods

The synthesis of N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea involves the reaction of propargyl alcohol with thiourea in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydroxylamine. This method yields N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea in high purity and yield, making it an efficient and effective process.

Scientific Research Applications

N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea is in the field of medicinal chemistry. N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea has been shown to possess potent anticancer activity, making it a potential candidate for the development of new chemotherapeutic agents. Additionally, N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea has also been studied for its potential use as an anti-inflammatory agent, with promising results.

properties

CAS RN

113374-67-7

Product Name

N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea

Molecular Formula

C6H12N2OS

Molecular Weight

160.24 g/mol

IUPAC Name

1-(2-hydroxyethyl)-1-prop-2-enylthiourea

InChI

InChI=1S/C6H12N2OS/c1-2-3-8(4-5-9)6(7)10/h2,9H,1,3-5H2,(H2,7,10)

InChI Key

TULQRNVFXJIBEM-UHFFFAOYSA-N

SMILES

C=CCN(CCO)C(=S)N

Canonical SMILES

C=CCN(CCO)C(=S)N

synonyms

Thiourea, N-(2-hydroxyethyl)-N-2-propenyl- (9CI)

Origin of Product

United States

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